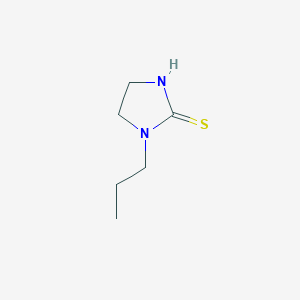![molecular formula C20H16Br2 B15076124 1,3-bis[2-(bromomethyl)phenyl]benzene CAS No. 22058-37-3](/img/structure/B15076124.png)
1,3-bis[2-(bromomethyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[2-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C20H16Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups, forming the bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl-substituted derivatives.
Scientific Research Applications
1,3-bis[2-(bromomethyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development and as a precursor for biologically active compounds.
Chemical Research: It is used in studies related to reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1,3-bis[2-(bromomethyl)phenyl]benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are influenced by the nature of the substituents and the reaction environment .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1,3,5-Tris(bromomethyl)benzene: A compound with three bromomethyl groups attached to the benzene ring.
1,3-Bis(bromomethyl)benzene: A compound with two bromomethyl groups attached to the benzene ring at the 1 and 3 positions
Uniqueness
1,3-bis[2-(bromomethyl)phenyl]benzene is unique due to the presence of two bromomethyl groups on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
22058-37-3 |
|---|---|
Molecular Formula |
C20H16Br2 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1,3-bis[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-6-1-3-10-19(17)15-8-5-9-16(12-15)20-11-4-2-7-18(20)14-22/h1-12H,13-14H2 |
InChI Key |
GDUCIQRQVAVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC(=CC=C2)C3=CC=CC=C3CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


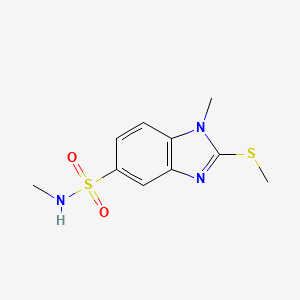
![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
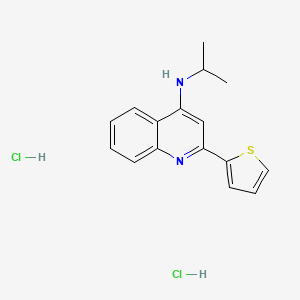
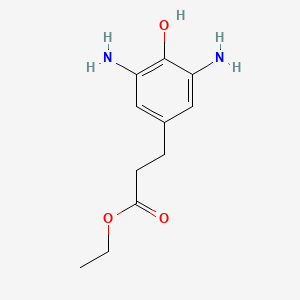
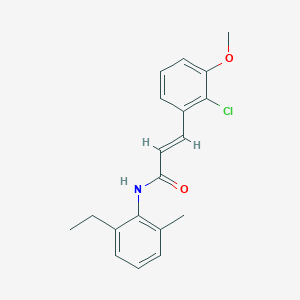
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

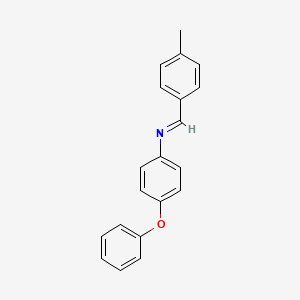
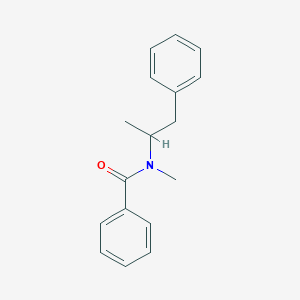
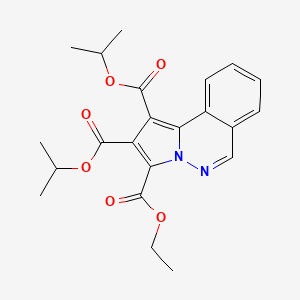
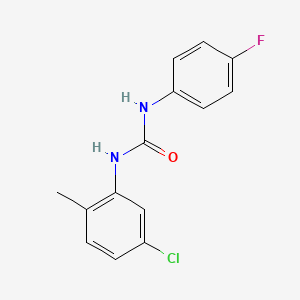
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
